
7-Amino-2-tert-butyl-2,3-dihydro-1H-isoindol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Amino-2-tert-butyl-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound that features an isoindoline core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the amino group and the tert-butyl substituent on the isoindoline ring imparts unique chemical properties to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-2-tert-butyl-2,3-dihydro-1H-isoindol-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted aniline with a suitable carbonyl compound, followed by cyclization and reduction steps. The reaction conditions often include the use of acidic or basic catalysts, solvents like toluene or ethanol, and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
7-Amino-2-tert-butyl-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions include nitroso or nitro derivatives (oxidation), alcohol derivatives (reduction), and various substituted isoindoline derivatives (substitution).
科学的研究の応用
Chemistry
In chemistry, 7-Amino-2-tert-butyl-2,3-dihydro-1H-isoindol-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug design and development.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. These derivatives may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of 7-Amino-2-tert-butyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the tert-butyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The isoindoline core can participate in π-π stacking interactions with aromatic residues in proteins, contributing to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2,3-Dihydro-1H-isoindol-1-one: Lacks the amino and tert-butyl substituents, resulting in different chemical properties and reactivity.
7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one: Similar structure but with a methyl group instead of a tert-butyl group, leading to differences in steric and electronic effects.
7-Amino-2-phenyl-2,3-dihydro-1H-isoindol-1-one: Contains a phenyl group, which can influence the compound’s aromaticity and interaction with biological targets.
Uniqueness
The presence of both the amino group and the tert-butyl substituent in 7-Amino-2-tert-butyl-2,3-dihydro-1H-isoindol-1-one imparts unique steric and electronic properties. These features can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C12H16N2O |
|---|---|
分子量 |
204.27 g/mol |
IUPAC名 |
7-amino-2-tert-butyl-3H-isoindol-1-one |
InChI |
InChI=1S/C12H16N2O/c1-12(2,3)14-7-8-5-4-6-9(13)10(8)11(14)15/h4-6H,7,13H2,1-3H3 |
InChIキー |
ZBLPIDVLKHKFIY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N1CC2=C(C1=O)C(=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Methoxy-N-[2-(pyrrolidin-3-YL)ethyl]propanamide](/img/structure/B13180576.png)
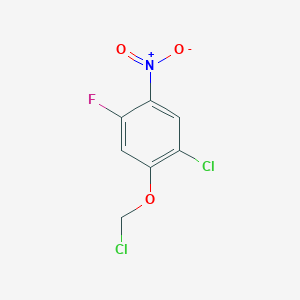
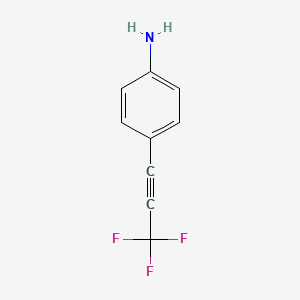

![2,2,2-trifluoroethyl N-[6-(pyrrolidin-1-yl)pyridin-3-yl]carbamate](/img/structure/B13180598.png)
![1-[3-(Piperazin-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B13180602.png)

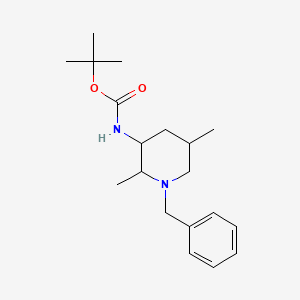
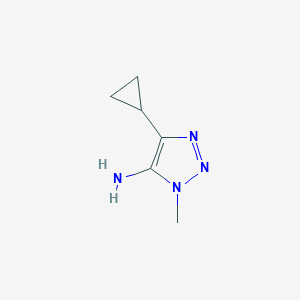

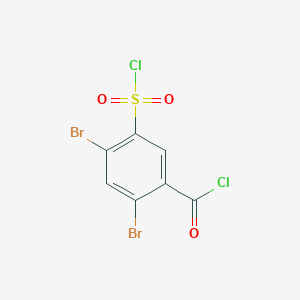
![N-[(3-aminocyclopentyl)methyl]cyclopropanecarboxamide](/img/structure/B13180636.png)
![2-Bromo-6-methylimidazo[2,1-b][1,3,4]thiadiazole-5-sulfonyl chloride](/img/structure/B13180649.png)
